Product packaging for 2-(8-Methoxyquinolin-3-yl)ethan-1-amine(Cat. No.:)

2-(8-Methoxyquinolin-3-yl)ethan-1-amine

Cat. No.: B13021469
M. Wt: 202.25 g/mol
InChI Key: GCQSRADGKGGMPA-UHFFFAOYSA-N
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Description

2-(8-Methoxyquinolin-3-yl)ethan-1-amine (CAS 1421605-95-9) is a high-purity quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, this compound serves as a valuable chemical intermediate for the synthesis and exploration of novel bioactive molecules . The 8-methoxyquinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with multiple biological targets . This specific amine-functionalized derivative is particularly useful for researchers developing compounds for central nervous system (CNS) disorders, as structurally similar quinoline-ethylamine derivatives have shown promise in preclinical studies for psychiatric conditions . The compound's structure features a flexible ethylamine linker attached to the quinoline core, making it an ideal building block for creating molecular hybrids and probing structure-activity relationships. Research applications for this compound include its use as a synthetic intermediate in the development of potential therapeutic agents, particularly in the design of novel receptor modulators. Quinoline derivatives have demonstrated wide-ranging pharmacological potential, including anticancer, antimicrobial, and CNS-active properties, making this amine a versatile starting material for multiple research programs . The methoxy group at the 8-position influences the electronic properties of the quinoline system and may enhance blood-brain barrier permeability for CNS-targeted compounds. This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound using appropriate safety protocols and refer to the material safety data sheet for specific handling and storage recommendations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B13021469 2-(8-Methoxyquinolin-3-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(8-methoxyquinolin-3-yl)ethanamine

InChI

InChI=1S/C12H14N2O/c1-15-11-4-2-3-10-7-9(5-6-13)8-14-12(10)11/h2-4,7-8H,5-6,13H2,1H3

InChI Key

GCQSRADGKGGMPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CCN

Origin of Product

United States

Chemical Reactivity and Transformation of 2 8 Methoxyquinolin 3 Yl Ethan 1 Amine

Reactivity of the Primary Aminoethyl Functionality

The primary aminoethyl group, -CH₂CH₂NH₂, is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom's lone pair of electrons. This functionality allows for the straightforward introduction of a wide array of substituents and the formation of new chemical linkages.

Acylation and Derivatization to Amides and Sulfonamides

The primary amine of 2-(8-Methoxyquinolin-3-yl)ethan-1-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a nucleophilic addition-elimination, results in the formation of stable amide derivatives. The process is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.ukchemistrystudent.com The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the N-substituted amide. chemguide.co.uk

Similarly, the amine can be converted to the corresponding sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270). cbijournal.comlibretexts.org This reaction is a cornerstone in medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules. cbijournal.com The general mechanism follows a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Type General Structure of Product
Acyl Chloride (R-COCl) Amide 2-(8-Methoxyquinolin-3-yl)ethyl-NH-CO-R
Acid Anhydride ((RCO)₂O) Amide 2-(8-Methoxyquinolin-3-yl)ethyl-NH-CO-R

Condensation Reactions Leading to Imines and Schiff Bases

The primary amine functionality can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.ukdocbrown.info The resulting imine contains a carbon-nitrogen double bond (C=N). The reaction can be driven to completion by removing the water formed during the reaction. docbrown.info

These imine derivatives are valuable intermediates in organic synthesis, as the C=N bond can be subsequently reduced to form secondary amines or reacted with various nucleophiles.

Table 2: Formation of Imines from this compound

Carbonyl Compound Product
Aldehyde (R-CHO) Imine/Schiff Base

Nucleophilic Additions and Substitutions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in various nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in a nucleophilic substitution reaction (SN2) to yield secondary and tertiary amines. However, this reaction can be difficult to control and often results in a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. mdpi.com

Chemical Transformations of the Quinoline (B57606) Nucleus

The 8-methoxyquinoline (B1362559) ring system is an electron-rich aromatic structure, susceptible to various transformations, particularly electrophilic substitution. The methoxy (B1213986) group at the 8-position and the nitrogen atom in the quinoline ring influence the regioselectivity of these reactions.

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring generally undergoes electrophilic substitution on the benzene (B151609) ring portion rather than the pyridine ring, which is deactivated by the nitrogen atom. chemguide.co.uk The most favored positions for electrophilic attack on the quinoline nucleus are C5 and C8. chemguide.co.uk However, the presence of the activating methoxy group at the C8 position directs electrophiles to other positions on the carbocyclic ring. For instance, the bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net Nitration of 8-methoxyquinoline has been reported to produce 5-nitro-8-methoxyquinoline. researchgate.net

Table 3: Electrophilic Substitution on 8-Methoxyquinoline

Reaction Reagent Position of Substitution Product
Bromination Br₂ in CHCl₃ 5 5-Bromo-8-methoxyquinoline

Oxidation Reactions of the Quinoline Nitrogen or Aromatic System

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid. cbijournal.com The resulting 8-methoxyquinoline N-oxide exhibits altered reactivity compared to the parent quinoline. For example, the N-oxide functionality can facilitate certain nucleophilic substitution reactions on the quinoline ring.

Oxidation of the aromatic system itself is also possible under more vigorous conditions, though this can lead to ring-opening or the formation of various degradation products. The stability of the quinoline ring makes such oxidations less common than N-oxidation.

Reactivity and Derivatization of the Methoxy Group

The methoxy group (-OCH₃) at the 8-position of the quinoline ring is a common functional group that can undergo specific chemical transformations. The most significant reaction involving this group is its cleavage, or demethylation, to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This transformation is valuable as 8-hydroxyquinolines are prominent chelating agents and versatile precursors in organic synthesis. nih.govnih.gov

Demethylation can be achieved using various reagents that are capable of cleaving aryl methyl ethers. Common methods include treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). For instance, the conversion of 8-hydroxyquinoline derivatives to 8-methoxyquinoline analogues can be performed using methyl iodide and potassium carbonate, a reaction that is reversible under different conditions. bsu.edu The resulting 8-hydroxy functionality can then be used for further reactions, such as O-alkylation or O-acylation, to introduce different substituents. nih.govmdpi.com

Reaction Type Reagent(s) Product Type Reference
O-DemethylationBoron tribromide (BBr₃), Hydrobromic acid (HBr)8-Hydroxyquinoline derivative nih.gov
O-Alkylation (of corresponding phenol)Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃)8-Alkoxyquinoline derivative nih.govbsu.edu
O-Acylation (of corresponding phenol)Acyl chloride (e.g., RCOCl), Base8-Acyloxyquinoline derivative mdpi.com

This table summarizes common derivatization reactions for the methoxy group on a quinoline ring, based on established chemical principles.

Cyclization and Ring-Fusing Reactions involving the Compound

The structure of this compound is well-suited for participating in cyclization reactions to form novel, fused polycyclic systems. These reactions can involve the ethylamine (B1201723) side chain, the quinoline ring, or both, leading to significant increases in molecular complexity.

Intramolecular cyclization offers a powerful strategy for constructing elaborate molecular architectures from a single precursor. For this compound, the ethylamine side chain provides a key nucleophilic handle that can be elaborated and induced to cyclize onto the quinoline core.

A common approach involves the acylation of the primary amine followed by an electrophile-mediated cyclization. For example, treatment of N-acylated derivatives with reagents like phosphorus oxychloride could initiate a Bischler-Napieralski-type reaction, where the cyclization would likely occur at the C4 position of the quinoline ring, a site activated for electrophilic attack.

Furthermore, palladium-catalyzed intramolecular reactions are highly effective for creating fused quinoline systems. rsc.orgrsc.org While many methods focus on synthesizing the quinoline ring itself, the principles can be applied to its derivatization. rsc.org For instance, if the ethylamine side chain were converted into an alkene, a palladium-catalyzed intramolecular Heck reaction could forge a new carbon-carbon bond with the C2 or C4 position. rsc.org Another powerful method is the electrophilic cyclization of alkynes containing a nearby nucleophile, which provides a convenient route to functionalized cyclic compounds. nih.gov This strategy involves the regioselective addition of a nucleophile and an electrophile across a carbon-carbon triple bond. nih.gov

Cyclization Strategy Starting Material Type Catalyst/Reagent Fused System Formed Reference
Imidoylative 6-endo Cyclizationo-Alkenyl aryl isocyanidesPalladium catalystSubstituted quinolines rsc.orgrsc.org
Electrophilic CyclizationN-(2-Alkynyl)anilinesICl, I₂, Br₂3-Haloquinolines nih.gov
Hg-catalyzed Ring ClosureN-(2-Alkynyl)anilinesHg(OTf)₂3-Unsubstituted quinolines nih.gov

This table presents examples of intramolecular cyclization reactions used to form quinoline-based fused heterocycles, illustrating pathways potentially adaptable for derivatives of this compound.

The quinoline ring system is photochemically active and can undergo cycloaddition reactions with various partners upon irradiation, leading to dearomatized, complex polycyclic structures. acs.org The [2+2] photocycloaddition is a particularly powerful tool in this context, allowing for the direct formation of cyclobutane (B1203170) rings. nih.govacs.org

In a typical reaction, the quinoline derivative, upon photoexcitation, reacts with an alkene. These reactions can be induced by visible light in the presence of a sensitizer, such as a chiral thioxanthone catalyst. nih.govacs.org The reaction often proceeds with high regio- and diastereoselectivity. nih.gov For the quinoline core, cycloaddition can occur across different positions. Mechanistic studies have detailed a dearomative para-cycloaddition between quinolines and alkenes, which is enabled by the photosensitization of Lewis acid-complexed substrates. nih.gov The regioselectivity of these cycloadditions can be tuned by altering solvents and substituent patterns on the quinoline ring. nih.gov For example, with the parent quinoline, the major product is formed via addition to the C5 and C8 positions, while substitution on the quinoline ring can switch this preference. nih.gov

Reaction Type Reactants Conditions Product Reference
Intermolecular [2+2] Photocycloaddition2(1H)-Quinolone + Electron-deficient olefinChiral thioxanthone catalyst, λ = 419 nmCyclobutane-fused quinolone nih.govacs.org
Dearomative para-CycloadditionQuinoline + AlkenePhotosensitizer, Lewis acidCyclobutane-fused dihydroquinoline nih.gov
Intermolecular [4+2] CycloadditionSchiff base (diene) + Styrene (dienophile)ThermalTetrahydroquinoline derivative combichemistry.com

This table highlights key photochemical and cycloaddition reactions involving the quinoline scaffold.

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient for rapidly building molecular complexity from simple starting materials.

The functional groups on this compound make it a potential substrate for initiating or participating in cascade sequences. For example, the primary amine could be converted to a diazonium salt, which could then act as a precursor in a three-component cascade annulation with nitriles and alkynes to construct new fused rings. acs.orgnih.gov

Another approach involves leveraging the quinoline ring itself. Tandem strategies have been developed for constructing functionalized quinolines from simple starting materials like nitrosoarenes and β-CF₃-1,3-enynes, proceeding through the sequential formation of C–N, C–O, and C–C bonds. rsc.orgrsc.org These reactions highlight the ability of the quinoline framework and its precursors to undergo complex, multi-step transformations in a single pot, featuring processes like annulation and C-H bond activation. rsc.org Such strategies underscore the potential for designing novel cascade reactions starting from pre-functionalized quinolines to access unique and complex molecular scaffolds. researchgate.net

Cascade Reaction Name Key Reactants Key Features Product Type Reference
Three-Component Cascade AnnulationAryl diazonium salts, Nitriles, AlkynesCatalyst- and additive-freeMultiply substituted quinolines acs.orgnih.gov
Tandem Annulation/C-H ActivationNitrosoarenes, β-CF₃-1,3-enynesCu(OTf)₂ catalyst; formation of C-N, C-O, C-C bonds3-CF₃-4-acyl functionalized quinolines rsc.orgrsc.org
[4+2] Annulation2-AzidobenzaldehydesMetal-freeFused quinoline derivatives researchgate.net

This table provides examples of cascade reactions used to synthesize complex quinoline derivatives, showcasing methodologies that could be conceptually applied to further elaborate the target compound.

Advanced Spectroscopic and Structural Elucidation of 2 8 Methoxyquinolin 3 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity, stereochemistry, and the electronic environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(8-Methoxyquinolin-3-yl)ethan-1-amine provides a wealth of information regarding the number and types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the quinoline (B57606) ring, the ethylamine (B1201723) side chain, and the methoxy (B1213986) group.

The aromatic region of the spectrum is the most complex, showing signals for the five protons on the quinoline core. The protons at positions 2 and 4 typically appear as singlets or doublets at lower field (higher ppm) due to the deshielding effect of the heterocyclic nitrogen atom. The protons on the carbocyclic ring (positions 5, 6, and 7) exhibit chemical shifts and coupling patterns influenced by the electron-donating methoxy group at position 8.

The ethylamine side chain gives rise to two signals, typically triplets, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-). The methylene group adjacent to the quinoline ring (C-α) is expected to resonate at a slightly lower field than the methylene group bearing the amine (C-β). The protons of the primary amine (-NH₂) may appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. The methoxy group (-OCH₃) is readily identified as a sharp singlet at a characteristic upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of similar quinoline and ethylamine structures. rsc.orgdocbrown.infonih.gov

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 8.9d (doublet)~2.0
H-48.0 - 8.1d (doublet)~2.0
H-57.4 - 7.5d (doublet)~8.0
H-67.3 - 7.4t (triplet)~8.0
H-77.0 - 7.1d (doublet)~7.5
OCH₃3.9 - 4.0s (singlet)N/A
CH₂ (adjacent to ring)3.0 - 3.2t (triplet)~7.0
CH₂ (adjacent to NH₂)2.8 - 3.0t (triplet)~7.0
NH₂1.5 - 2.5 (variable)br s (broad singlet)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbons of the quinoline ring appear in the downfield region (110-160 ppm). The carbon atom C-8, being directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded and resonates at a low field, typically around 155 ppm. The other aromatic carbons can be assigned based on established data for quinoline derivatives and by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and quaternary carbons. bas.bg The carbons of the ethylamine side chain and the methoxy group resonate at higher fields. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of similar quinoline and amine structures. rsc.orgchemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-8 (C-O)154 - 156
C-2148 - 150
C-4135 - 137
C-8a (Quaternary)139 - 141
C-4a (Quaternary)127 - 129
C-3 (Quaternary)130 - 132
C-6120 - 122
C-5118 - 120
C-7109 - 111
OCH₃55 - 57
CH₂ (adjacent to NH₂)41 - 43
CH₂ (adjacent to ring)35 - 37

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Heteronuclear Correlation Techniques

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. nih.gov For this compound, two signals are expected: one for the sp²-hybridized quinoline nitrogen and one for the sp³-hybridized primary amine nitrogen. The quinoline nitrogen is expected to be significantly deshielded compared to the amine nitrogen. researchgate.netrsc.org The chemical shifts are also sensitive to protonation events and hydrogen bonding, making ¹⁵N NMR a useful tool for studying acid-base chemistry. nih.gov

To overcome the challenges of direct ¹⁵N detection and to aid in the assignment of ¹H and ¹³C spectra, two-dimensional heteronuclear correlation techniques are employed.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon or nitrogen atoms. It would definitively link the NH₂ proton signal to the amine nitrogen and specific quinoline protons to their corresponding carbons.

Determination of Enantiomeric Purity through Chiral Derivatization and NMR Analysis

Since this compound possesses a primary amine, it can be synthesized as a racemic mixture. Determining the enantiomeric excess (ee) is crucial in many applications. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a reliable method for this analysis. nih.govresearchgate.net

A common strategy involves reacting the chiral amine with a CDA to form a mixture of diastereomers. researchgate.net Because diastereomers have different physical properties, their NMR spectra are distinct. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately calculated.

A versatile method involves the three-component condensation of the chiral amine, 2-formylphenylboronic acid, and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol (BINOL). researchgate.net This reaction quantitatively forms a pair of diastereomeric iminoboronate esters. These esters are structurally rigid, which enhances the anisotropic effects experienced by the N-fragments. Consequently, the ¹H NMR signals for specific protons, often the imine proton, are well-resolved for the two diastereomers, allowing for straightforward integration and determination of the enantiomeric purity. researchgate.netacs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that confirm the presence of its key functional groups. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule.

Key characteristic bands include:

N-H Stretching: The primary amine (-NH₂) typically shows two medium-to-weak bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the quinoline ring's C=N and C=C bonds produce a series of sharp bands in the 1620-1450 cm⁻¹ region. arabjchem.org

N-H Bending: The scissoring vibration of the primary amine group results in a medium-to-strong band around 1600 cm⁻¹.

C-O Stretching: The C-O stretch of the aryl-alkyl ether (methoxy group) is expected to produce a strong, characteristic band in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchPrimary Amine3500 - 3300Medium, Doublet
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₂, CH₃)2980 - 2850Medium-Strong
C=N / C=C StretchQuinoline Ring1620 - 1450Medium-Strong, Multiple Bands
N-H BendPrimary Amine1650 - 1580Medium-Strong
C-O Stretch (Asymmetric)Aryl-Alkyl Ether1275 - 1200Strong
C-O Stretch (Symmetric)Aryl-Alkyl Ether1050 - 1000Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. In positive ion mode, a proton attaches to the analyte molecule (M) to form a protonated molecular ion [M+H]⁺. The analysis of this compound by ESI-MS would be expected to yield a prominent [M+H]⁺ ion, confirming its molecular weight.

Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) of the parent ion, providing characteristic fragment ions that help to elucidate the structure. The fragmentation of primary amines and quinoline derivatives often follows predictable pathways. mdpi.comnih.gov For this compound, the primary site of protonation would be the basic nitrogen atom of the ethylamine side chain. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to this charged site.

Expected Fragmentation Pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines is the neutral loss of ammonia, which would result in a carbocation.

α-Cleavage: Cleavage of the C-C bond alpha to the amine group is a characteristic fragmentation pathway. mdpi.com This would lead to the formation of a stable, resonance-delocalized quinolinyl-methyl type cation.

Loss from the Quinoline Ring: Fragmentation may also involve the methoxy group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). nih.gov

These expected fragmentation patterns are summarized in the table below.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound [M+H]⁺

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
202.11[M+H]⁺-Parent Ion
185.08[M+H - NH₃]⁺NH₃Loss of ammonia from the ethylamine side chain
172.08[C₁₁H₁₀NO]⁺C₂H₆NCleavage of the ethylamine side chain (β-cleavage)
158.06[C₁₀H₈NO]⁺C₂H₅N, CH₂Further fragmentation involving the ethyl group

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for the analysis of volatile and thermally stable compounds. The analysis of primary amines like this compound by GC-MS can be challenging due to potential peak tailing caused by the interaction of the basic amine group with the stationary phase of the GC column. labrulez.com This issue is often mitigated by chemical derivatization, for instance, by acylation, to make the analyte more volatile and less polar. researchgate.netresearchgate.net

In GC-MS, ionization is typically achieved through Electron Ionization (EI), which is a high-energy process that results in extensive and reproducible fragmentation. The mass spectrum of quinoline itself is known to show a characteristic loss of hydrogen cyanide (HCN). chempap.org For this compound, the most prominent fragmentation under EI conditions would be the α-cleavage of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable iminium ion, which is a hallmark of primary amines in EI-MS. mdpi.comnist.gov

Expected Fragmentation Pathways:

α-Cleavage: The most favorable cleavage yields a resonance-stabilized benzylic-type cation corresponding to the quinolinyl-methyl fragment.

Loss of the Side Chain: Cleavage of the bond between the quinoline ring and the ethylamine side chain.

Quinoline Ring Fragmentation: Subsequent fragmentation of the quinoline ring system, potentially through the loss of HCN or CO. chempap.org

The table below outlines the anticipated major fragments in an EI mass spectrum.

Table 2: Predicted GC-MS (EI) Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
202[M]⁺•Molecular Ion
172[M - CH₂NH₂]⁺α-Cleavage, loss of the •CH₂NH₂ radical
158[C₁₀H₈NO]⁺Loss of the ethylamine side chain and subsequent rearrangement
130[C₉H₈N]⁺Loss of CO from the m/z 158 fragment
30[CH₂NH₂]⁺α-Cleavage, formation of the iminium ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of closely related 8-methoxyquinoline (B1362559) derivatives provides a strong basis for predicting its solid-state structure. tandfonline.comresearchgate.netnih.gov For instance, the crystal structures of compounds like (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate and 8-Methoxy-4-(4-methoxyphenyl)quinoline reveal key structural features that would be conserved. researchgate.netnih.gov

The table below presents representative crystallographic data from a related derivative, (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, to illustrate the expected parameters. nih.gov

Table 3: Representative Crystallographic Data from a Related Derivative, (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.161
b (Å) 14.246
c (Å) 9.464
β (°) 116.819
Volume (ų) 1102.3
Z 4
Key Interactions O—H···O and O—H···N hydrogen bonds, π–π stacking

Data sourced from a published structure of a related compound to provide representative values. nih.gov

Computational Chemistry Investigations of 2 8 Methoxyquinolin 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed exploration of molecular properties that are often difficult or impossible to measure experimentally. For 2-(8-methoxyquinolin-3-yl)ethan-1-amine, these methods can predict its three-dimensional structure, electron distribution, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ankara.edu.tr A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. arabjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic quinoline system. Computational studies on related methoxyquinoline derivatives have shown that substitutions can significantly alter these energy levels. tandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Properties for a Substituted Quinoline

ParameterValue (eV)Significance
EHOMO-5.85Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.20Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)4.65Indicates molecular stability and chemical reactivity.

Note: The values presented are illustrative and based on typical DFT calculations for analogous methoxyquinoline structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. tandfonline.com Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are targets for nucleophilic attack. Green areas are neutral.

In this compound, the MEP map would likely show a region of strong negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group, highlighting their Lewis basicity. tandfonline.com Another negative potential site would be the nitrogen of the ethanamine side chain. Conversely, the hydrogen atoms of the amine group and certain parts of the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic interaction. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge delocalization. nih.gov By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stability arising from hyperconjugation and charge transfer. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization. nih.govresearchgate.net

For this compound, NBO analysis would elucidate the electronic interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals (π*) of the quinoline ring. This analysis helps explain the influence of the methoxy and ethanamine substituents on the electronic structure of the molecule and provides a quantitative measure of their electron-donating effects. mdpi.com

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N(amine)π* (C3-C4)5.2n → π
LP (2) O(methoxy)π (C7-C8)6.8n → π
π (C5-C6)π (C4a-C8a)20.5π → π*

Note: This table presents hypothetical E(2) values to illustrate typical hyperconjugative interactions in a substituted quinoline system. LP denotes a lone pair.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, including those for the synthesis of complex molecules like quinoline derivatives. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy barrier of a reaction, calculated as the difference in energy between the reactants and the transition state, determines the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. The ethanamine side chain in this compound is flexible due to the presence of rotatable single bonds (C-C and C-N). Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them.

Applications in Synthetic Organic Chemistry and Materials Science for 2 8 Methoxyquinolin 3 Yl Ethan 1 Amine and Its Derivatives

Role as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

The utility of the quinoline (B57606) core as a foundational structure in synthetic chemistry is well-established. nih.govnih.gov Molecules like 2-(8-Methoxyquinolin-3-yl)ethan-1-amine are considered privileged structures because their inherent functionalities—the quinoline nitrogen, the aromatic system, the methoxy (B1213986) group, and the primary amine—can be selectively targeted to build more complex molecular architectures. nih.govnih.gov

The primary amine of the ethanamine side chain is a key reactive handle. It can readily participate in a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the attachment of diverse molecular fragments. This versatility is crucial for constructing large and intricate molecules. For instance, the amine group can be used to link the quinoline core to other pharmacophores or functional units, creating hybrid molecules with potentially synergistic properties. nih.gov

Furthermore, the quinoline ring itself can undergo various substitution reactions. The electronically distinct nature of its two fused rings—one electron-rich (benzene) and one electron-deficient (pyridine)—allows for selective modifications. nih.gov This property, combined with the directing effects of the existing methoxy and ethanamine substituents, enables chemists to strategically add new functional groups, further expanding the molecular diversity that can be generated from this single precursor. The development of metal-catalyzed cross-coupling reactions has significantly enhanced the ability to functionalize the quinoline scaffold, making it a powerful platform for creating novel compounds. researchgate.net

Precursors for the Construction of Fused Polycyclic Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of more complex, fused polycyclic heterocyclic systems. The strategic placement of the reactive ethanamine side chain on the quinoline core provides an ideal anchor point for annulation reactions, where additional rings are built onto the existing scaffold.

Synthesis of Pyrrolo-, Pyrazolo-, Pyrano-, and Thienoquinoline Ring Systems

The construction of fused heterocycles is a major focus in synthetic chemistry, and quinoline derivatives are central to these efforts. The ethanamine moiety can be a key participant in cyclization reactions that lead to a variety of fused systems.

Pyrroloquinolines: These structures, which contain a pyrrole (B145914) ring fused to the quinoline framework, are found in several biologically active alkaloids like martinelline. The synthesis of the hexahydropyrrolo[3,2-c]quinoline core, for example, can be achieved through multi-step sequences that often involve the formation of a tricyclic scaffold from a functionalized quinoline. nih.gov A common strategy involves an intramolecular amination or cyclization reaction where a nitrogen-containing side chain, similar to the ethanamine group, forms the new pyrrole ring. nih.govnih.gov For instance, a Povarov reaction using a quinoline-derived imine can be employed to construct the pyrroloquinoline scaffold. nih.gov

Pyrazoloquinolines: The synthesis of pyrazoloquinolines typically involves the reaction of a quinoline precursor containing carbonyl or halo-acyl groups with hydrazine (B178648) or its derivatives. nih.gov While this compound does not inherently contain these groups, it serves as a valuable starting point. The amine can be transformed into other functional groups, or the quinoline ring can be modified to introduce the necessary handles for pyrazole (B372694) ring formation. Multicomponent reactions, such as the Doebner-Povarov reaction, are also powerful methods for rapidly assembling pyrazolo[4,3-f]quinoline structures from readily available starting materials like aminoindazoles and aldehydes. purdue.edunih.gov

Pyranoquinolines: The pyranoquinoline skeleton is present in numerous natural products and synthetic compounds of interest. benthamdirect.comroyalsocietypublishing.org The synthesis of these systems is often achieved through multicomponent reactions involving a hydroxyquinoline, an aldehyde, and an active methylene (B1212753) compound. royalsocietypublishing.orgresearchgate.net While the subject compound is not a hydroxyquinoline, the 8-methoxy group can potentially be demethylated to reveal the corresponding 8-hydroxyquinoline (B1678124), a classic precursor in such syntheses. researchgate.net Alternatively, acid-catalyzed cascade reactions between 4-hydroxyquinolin-2(1H)-ones and propargylic alcohols provide a direct route to pyrano[3,2-c]quinolones. nih.gov

Thienoquinolines: These sulfur-containing analogues of quinoline also have significant biological and material properties. Their synthesis can be achieved through various methods, including the cyclization of quinoline precursors bearing sulfur-containing side chains or through reactions like the Vilsmeier-Haack cyclization on appropriate thiophene (B33073) derivatives. The synthesis of tetracyclic lactone derivatives of thieno[2,3-b]quinoline has been accomplished through rhodium-catalyzed cycloadditions, highlighting advanced methods for constructing these complex fused systems. mdpi.com

Table 1: Synthetic Strategies for Fused Quinolines
Fused SystemGeneral Synthetic ApproachKey Precursors/ReagentsReference
PyrroloquinolinePovarov Reaction / Intramolecular AminationQuinoline-derived imines, Dihydropyrrolidine nih.gov
PyrazoloquinolineCondensation / Multicomponent Reaction2-Hydroxy-3-acylquinolines, Hydrazines, Aminoindazoles nih.govnih.gov
PyranoquinolineMulticomponent Reaction / Cascade AnnulationHydroxyquinolines, Aldehydes, Active methylene compounds, Propargylic alcohols royalsocietypublishing.orgresearchgate.netnih.gov
ThienoquinolineRh(III)-Catalyzed [4+2] CycloadditionThieno[2,3-b]quinoline-2-carboxylic acid, Internal alkynes mdpi.com

Strategies for Combinatorial Chemistry and Chemical Library Synthesis utilizing Quinoline Scaffolds

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating "libraries" for high-throughput screening against biological targets. The quinoline scaffold is exceptionally well-suited for this purpose. rsc.orgnih.gov Its multifunctional nature allows for the creation of vast chemical libraries from a single core structure. mdpi.comrsc.org

This compound is an ideal starting point for building such libraries. The primary amine at the end of the flexible ethyl chain can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, or ureas, respectively. Each reaction introduces a new variable substituent (R-group), leading to extensive structural diversity.

Furthermore, modern synthetic methods, particularly multicomponent reactions (MCRs), are highly effective for library synthesis. rsc.org MCRs allow for the construction of complex quinoline derivatives in a single step from three or more starting materials, offering high atom economy and structural diversity. rsc.org By systematically varying the inputs to these reactions, chemists can generate large collections of related quinoline compounds efficiently. purdue.edursc.org The resulting libraries of quinoline derivatives can then be screened to identify lead compounds for drug discovery or new materials with desired properties. mdpi.comnih.gov

Development and Evaluation of Novel Ligands and Coordination Compounds

The ability of the quinoline ring system, particularly the nitrogen atom, to coordinate with metal ions is a well-documented and highly exploited property. researchgate.netmdpi.comscispace.com 8-Hydroxyquinoline is one of the most famous chelating agents in chemistry, forming stable complexes with a wide range of metals. nih.govresearchgate.netscispace.comrroij.com

The structure of this compound offers multiple potential coordination sites: the pyridine (B92270) nitrogen and the primary amine nitrogen. This makes it and its derivatives attractive candidates for the development of novel ligands. The two nitrogen atoms can act as a bidentate ligand, chelating to a single metal center to form a stable ring structure. The presence of the 8-methoxy group can influence the electronic properties and steric environment of the coordination sphere.

Derivatives of this compound can be designed to create more complex ligands. For example, reaction at the primary amine can introduce additional donor atoms (e.g., oxygen or sulfur), creating tridentate or tetradentate ligands capable of forming highly stable coordination compounds. These novel quinoline-based metal complexes have applications in various fields, including:

Catalysis: Acting as catalysts for organic reactions. mdpi.com

Materials Science: Forming the basis for new materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs). researchgate.netscispace.comrroij.com

Sensing: Functioning as fluorescent chemosensors for the detection of specific metal ions. scispace.comrroij.com

The study of copper-quinoline complexes, for instance, has shown that their catalytic activity in oxidation reactions depends heavily on the structure of the quinoline ligand and the counter-ions of the copper salt. mdpi.com This highlights the tunability of these systems and the potential for designing highly specific and efficient metal-based catalysts and materials.

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